molecular formula C14H12Br2 B1330914 4,4'-Bis(bromomethyl)biphenyl CAS No. 20248-86-6

4,4'-Bis(bromomethyl)biphenyl

Cat. No.: B1330914
CAS No.: 20248-86-6
M. Wt: 340.05 g/mol
InChI Key: HMUGRILXVBKBID-UHFFFAOYSA-N
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Description

4,4'-Bis(bromomethyl)biphenyl (4,4'-BBB) is an organobromine compound that is widely used in various scientific research applications. 4,4'-BBB is a colorless and odorless crystalline solid that is soluble in organic solvents. 4,4'-BBB is a brominated biphenyl compound that has been used in various scientific studies due to its unique properties and its low toxicity.

Scientific Research Applications

Electrochemical Synthesis and Polymer Applications

The compound 4,4'-bis(bromomethyl)biphenyl has been utilized in the electrochemical synthesis of poly(4,4′-biphenylene ethylene)s (PBPE)s. These polymers, substituted with electron-withdrawing or donating groups, have been synthesized through the cathodic reduction of this compound. This process has demonstrated potential in creating materials with specific spectroscopic and thermal properties (Gruber & Li, 2000).

Recyclable Organic Trivalent Iodine Reagents

Another application is in the preparation of recyclable organic trivalent iodine reagents, with biphenyl-based reagents such as 4,4'-bis(diacetoxyiodo)biphenyl showing similar reactivities to other iodine reagents in various oxidative processes. These biphenyl-based reagents can be recovered and reused, highlighting their efficiency and sustainability (Moroda & Togo, 2006).

Anti-HIV Agents

Biphenyl derivatives, synthesized with structures including this compound, have shown potent inhibitory activity against HIV-1 replication. Their effectiveness is influenced by the types of substituents on the phenolic hydroxy groups, which are significant for enhanced anti-HIV activity (Xie et al., 1995).

Polymerization and Material Synthesis

The compound has also been used in the polymerization of 4-bromo-4′-ethynyl biphenyl, using a palladium-based catalyst system. This process yields polymers with reasonable thermal stability, suggesting applications in materials science (Trumbo & Marvel, 1987).

Synthesis of Multi-Iodoarenes

In pharmaceutical and electronic materials research, multi-iodoarenes have been synthesized using a templated C–H bond-breaking approach with biphenyl as a feedstock. These iodoarenes are precursors for key materials in various high-impact industries (Martínez-Martínez et al., 2017).

Polyimides Based on Bis(p-aminophenoxy)biphenyls

Biphenyl unit-containing diamines, derived from this compound, have been used to synthesize polyimides. These polyimides, exhibiting good solubility and thermal properties, are potential candidates for applications in advanced materials (Hsiao, Yang, & Lin, 1995).

Safety and Hazards

“4,4’-Bis(bromomethyl)biphenyl” is considered hazardous . It is stable under normal temperatures and pressures, but incompatible with strong oxidizing agents . Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide . It is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, and Skin Corr. 1B .

Properties

IUPAC Name

1-(bromomethyl)-4-[4-(bromomethyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUGRILXVBKBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347417
Record name 4,4'-Bis(bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20248-86-6
Record name 4,4'-Bis(bromomethyl)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(bromomethyl)biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4,4'-Bis(bromomethyl)biphenyl used in synthesizing polymers, and how do the resulting polymers self-assemble?

A1: this compound acts as an electrophile in polymerization reactions. It reacts with nucleophilic groups, such as phenols or pyridines, through an etherification or alkylation reaction, respectively, forming the polymer backbone. [] For example, reacting this compound with monomers containing either linear side chains or bulky dendritic side groups yields m-linked aromatic polymers. [] Interestingly, the polymer's self-assembly is influenced by the side group's structure. Linear side chains result in an unfolded zigzag conformation forming a lamellar structure. In contrast, bulky dendritic side groups induce a helical polymer conformation, leading to a 2-D tetragonal structure through microphase separation and π-π stacking interactions. []

Q2: Can this compound be used to create macrocyclic structures with metals?

A2: Yes, this compound can be used in a multi-step process to create metallamacrocycles. First, it reacts with 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) to create a bis(N-alkylated) product. This product can then be reacted with iron(II) salts to form the desired ferramacrocycle. []

Q3: What is a recent application of this compound in material science?

A3: this compound serves as a key precursor in synthesizing crystalline viologen-based porous ionic polymers (VIPs). [] Reacting it with 4,4′-bipyridine via the Menshutkin reaction creates these VIPs, which possess in situ formed dicationic viologens, halogen anions, and hydrogen-bonded water molecules. [] The crystalline and porous nature of these VIPs, confirmed through techniques like powder X-ray diffraction and nitrogen sorption, contributes to their function as efficient heterogeneous catalysts for CO2 fixation. []

Q4: Are there any analytical techniques used to characterize materials synthesized with this compound?

A4: Numerous analytical techniques are used to characterize materials synthesized with this compound. For polymers, Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn) and polydispersity index (PDI). [] Small-angle X-ray scattering (SAXS) measurements can reveal information about the polymer's structure, such as whether it forms a lamellar or tetragonal structure. [] Transmission electron microscopy (TEM) can further confirm the structural organization and provide insights into the morphology of the self-assembled structures. [] For porous materials, powder X-ray diffraction confirms crystallinity, while nitrogen sorption analysis provides information on the material's porosity. []

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